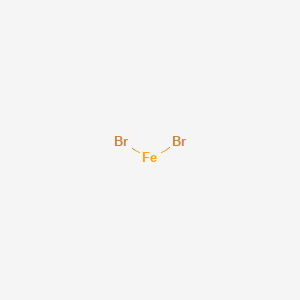

Iron(II) bromide

Description

Structure

2D Structure

Properties

Molecular Formula |

Br2Fe |

|---|---|

Molecular Weight |

215.65 g/mol |

IUPAC Name |

dibromoiron |

InChI |

InChI=1S/2BrH.Fe/h2*1H;/q;;+2/p-2 |

InChI Key |

GYCHYNMREWYSKH-UHFFFAOYSA-L |

Canonical SMILES |

[Fe](Br)Br |

physical_description |

Light yellow to dark brown hygroscopic solid; Soluble in water; [Merck Index] Yellow odorless granules; Hygroscopic and soluble in water; [Alfa Aesar MSDS] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Anhydrous Iron(II) Bromide from Iron Powder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary methods for the synthesis of anhydrous iron(II) bromide (FeBr₂) from elemental iron powder. Anhydrous this compound is a valuable precursor and catalyst in various chemical transformations, including the synthesis of pharmaceutical intermediates and other organometallic compounds.[1][2] The selection of a synthetic route depends on the desired purity, scale, and available laboratory equipment. This document outlines the direct reaction of iron with bromine and a solvent-mediated approach, providing detailed experimental protocols and relevant data.

Core Synthetic Pathways

The synthesis of anhydrous this compound from iron powder is fundamentally an oxidation-reduction reaction.[3] The two principal methods discussed are the direct combination of the elements at elevated temperatures and the reaction of iron powder with a bromine source in a suitable solvent system.

Direct Reaction of Iron and Bromine

The most straightforward method involves the direct reaction of metallic iron with bromine vapor at elevated temperatures.[1] This reaction is highly exothermic and requires careful control of the reaction conditions to prevent the formation of iron(III) bromide (FeBr₃), as bromine is a strong oxidizing agent.[4] The reaction proceeds according to the following equation:

Fe(s) + Br₂(g) → FeBr₂(s) [3][5]

Typically, this reaction is carried out by passing bromine vapor over heated iron powder in a tube furnace.

Solvent-Mediated Synthesis

To achieve milder reaction conditions and better control, the synthesis can be performed in a solvent. One documented method utilizes a methanol (B129727) solution of hydrobromic acid, which first forms a solvated complex that is subsequently dehydrated under vacuum to yield the pure anhydrous product.[6] An alternative green chemistry approach employs an ionic liquid as both a solvent and a catalyst, allowing for easier product separation and recycling of the reaction medium.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for a representative solvent-mediated synthesis protocol using an ionic liquid.[1]

| Parameter | Value | Molar Equivalent |

| Iron (Fe) Powder | 0.56 g | 0.01 mol |

| Liquid Bromine (Br₂) | 1.6 g | 0.01 mol |

| 1-n-butyl-3-methylimidazolium bromide ([bmim]Br) | 2.19 g | 0.01 mol |

| Reaction Temperature | To be determined and optimized | N/A |

| Reaction Time | Not specified | N/A |

| Yield | To be determined by weighing | N/A |

Experimental Protocols

Protocol 1: Synthesis via Direct Reaction with Bromine

This method is adapted from the general principle of direct halogenation of metals.[1]

Materials:

-

Fine iron powder (reduced)

-

Liquid bromine

-

Inert gas (e.g., Argon or Nitrogen)

-

Tube furnace

-

Quartz reaction tube

-

Gas washing bottle (for unreacted bromine)

Methodology:

-

Place a known quantity of iron powder in the center of a quartz reaction tube.

-

Assemble the tube in a tube furnace.

-

Purge the system with an inert gas to remove air and moisture. The presence of oxygen can lead to the formation of iron oxides.

-

Gently heat the iron powder to 200°C under a continuous flow of inert gas.[1]

-

Introduce bromine vapor into the reaction tube by passing the inert gas stream through a bubbler containing liquid bromine. Caution: Bromine is highly corrosive and toxic. This step must be performed in a well-ventilated fume hood.

-

Maintain the reaction temperature at 200°C until all the iron powder has reacted. The formation of a yellow-brown solid indicates the product, anhydrous this compound.[5]

-

After the reaction is complete, stop the bromine flow and allow the system to cool to room temperature under the inert gas stream.

-

The product, anhydrous FeBr₂, can be collected from the reaction tube in a dry, inert atmosphere (e.g., a glovebox) to prevent hydration and oxidation.

Protocol 2: Synthesis in an Ionic Liquid[1]

This protocol provides a more controlled, "green chemistry" approach to the synthesis.[1]

Materials:

-

Reduced iron powder (0.56 g, 0.01 mol)

-

Liquid bromine (1.6 g, 0.01 mol)

-

1-n-butyl-3-methylimidazolium bromide ([bmim]Br) ionic liquid (2.19 g, 0.01 mol)

-

Polytetrafluoroethylene (PTFE) reactor (15 mL) with stirring capability

-

Heating and stirring apparatus

Methodology:

-

In a 15 mL PTFE reactor, add liquid bromine (1.6 g) and [bmim]Br ionic liquid (2.19 g).

-

Stir the mixture at room temperature for 10 minutes.

-

Add the reduced iron powder (0.56 g) to the mixture.

-

Seal the reactor and heat it to the desired reaction temperature while stirring.

-

After the reaction is complete, cool the system to room temperature.

-

Slowly open the reactor in a fume hood.

-

The product, dissolved in the ionic liquid, can be separated by extraction with a suitable solvent (e.g., diethyl ether), followed by concentration and distillation of the solvent.[1]

-

The ionic liquid can potentially be recovered and reused.[1]

Protocol 3: Synthesis via Methanol Solvate (Dehydration Route)[6]

This method involves the formation of a hydrated complex followed by dehydration.

Materials:

-

Iron powder

-

Concentrated hydrobromic acid

-

Methanol

-

Vacuum oven or Schlenk line

Methodology:

-

Prepare a solution of concentrated hydrobromic acid in methanol.

-

Carefully add iron powder to the methanolic HBr solution. The reaction will produce hydrogen gas and the methanol solvate, [Fe(MeOH)₆]Br₂.[6] Caution: The reaction is exothermic and produces flammable hydrogen gas.

-

Once the reaction has ceased, the resulting solution containing the solvate is isolated.

-

The isolated methanol complex is then heated under vacuum. This step removes the methanol ligands, yielding pure, anhydrous FeBr₂.[6]

Process Visualization

The following diagrams illustrate the logical workflow for the direct synthesis and the ionic liquid-mediated synthesis of anhydrous this compound.

Caption: Workflow for Direct Synthesis of Anhydrous FeBr₂.

References

An In-depth Technical Guide to the Crystal Structure and Space Group of Iron(II) Bromide (FeBr₂)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and space group of anhydrous iron(II) bromide (FeBr₂). The information presented herein is compiled from crystallographic studies and is intended to serve as a detailed reference for researchers in chemistry, materials science, and related fields.

Crystal Structure and Polymorphism

Anhydrous this compound crystallizes in a trigonal crystal system. It adopts the cadmium iodide (CdI₂) structure type, which is characterized by a layered arrangement of ions. In this structure, layers of iron(II) cations are sandwiched between two layers of bromide anions. These composite layers are stacked along the c-axis and held together by weak van der Waals forces. To date, no other polymorphs of anhydrous FeBr₂ at standard conditions have been prominently reported in the literature.

Crystallographic Data

The crystallographic data for FeBr₂ has been determined through single-crystal X-ray diffraction studies. The refined data from key literature, specifically the work of Haberecht, Borrmann, and Kniep (2001), are summarized in the table below.

| Parameter | Value | Reference |

| Empirical Formula | FeBr₂ | |

| Formula Weight | 215.65 g/mol | |

| Crystal System | Trigonal | [1] |

| Space Group | P-3m1 | [1] |

| Space Group Number | 164 | [1] |

| Lattice Parameters | a = 3.776(1) Å | [1] |

| c = 6.227(1) Å | [1] | |

| Unit Cell Volume | 76.9 ų | [1] |

| Z (Formula units per cell) | 1 | [1] |

| Calculated Density | 4.65 g/cm³ | |

| Temperature of Data Collection | 293 K | [1] |

Atomic Coordinates and Displacement Parameters:

| Atom | Wyckoff Site | x | y | z | Uiso |

| Fe | 1a | 0 | 0 | 0 | |

| Br | 2d | 1/3 | 2/3 | 1/4 |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of FeBr₂ involves the following key steps: synthesis of single crystals, X-ray diffraction data collection, and structure solution and refinement.

Synthesis of FeBr₂ Single Crystals

Single crystals of anhydrous FeBr₂ suitable for X-ray diffraction can be prepared by the reaction of iron powder with hydrobromic acid in methanol (B129727). The resulting methanol solvate, [Fe(MeOH)₆]Br₂, is then heated in a vacuum to yield pure, anhydrous FeBr₂. Slow sublimation of the crude product in a sealed, evacuated quartz ampoule can yield single crystals of suitable size and quality for diffraction studies.

X-ray Diffraction Data Collection

A suitable single crystal of FeBr₂ is mounted on a goniometer head of a single-crystal X-ray diffractometer. The following is a representative protocol for data collection:

-

Diffractometer: A four-circle diffractometer equipped with a CCD or CMOS detector.

-

X-ray Source: Graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) from a sealed X-ray tube or a microfocus source.

-

Temperature: Data is typically collected at room temperature (293 K). Low-temperature data collection (e.g., 100 K) can be performed using a cryostream to reduce thermal vibrations and improve data quality.

-

Data Collection Strategy: A series of ω and φ scans are performed to collect a complete sphere of diffraction data. The scan width and exposure time per frame are optimized to ensure good signal-to-noise ratio and to accurately measure the intensities of a large number of reflections.

-

Data Processing: The raw diffraction images are processed using software such as CrysAlisPro or SAINT. This involves integration of the reflection intensities, correction for Lorentz and polarization effects, and an empirical absorption correction based on multi-scan data.

Structure Solution and Refinement

The crystal structure is solved and refined using crystallographic software packages like SHELXS/SHELXL or Olex2.

-

Structure Solution: The positions of the heavy atoms (Fe and Br) are typically determined using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined by full-matrix least-squares on F². This iterative process minimizes the difference between the observed and calculated structure factors. The refinement includes the atomic coordinates, anisotropic displacement parameters for all atoms, and a scaling factor. The quality of the final refined structure is assessed by the R-factors (R1, wR2) and the goodness-of-fit (GooF).

Logical Relationships in FeBr₂ Crystallography

The following diagram illustrates the workflow for determining the crystal structure of FeBr₂.

References

An In-depth Technical Guide to the Magnetic Properties of Iron(II) Bromide at Low Temperatures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(II) bromide (FeBr₂), a layered trigonal crystal, serves as a canonical model system for studying magnetism in low-dimensional and highly anisotropic materials. At low temperatures, it exhibits a fascinating array of magnetic phenomena, including a transition from a paramagnetic to an antiferromagnetic state and a field-induced metamagnetic transition. This guide provides a comprehensive overview of the magnetic properties of FeBr₂ at cryogenic temperatures, with a focus on its magnetic structure, phase transitions, and the experimental techniques used for their characterization.

Crystal and Magnetic Structure

FeBr₂ crystallizes in a trigonal structure with the space group P-3m1.[1] The Fe²⁺ ions are arranged in hexagonal layers, separated by two layers of Br⁻ ions. This layered structure gives rise to quasi-two-dimensional magnetic behavior.

Below the Néel temperature (Tₙ) of approximately 14.2 K, FeBr₂ enters an antiferromagnetic (AFM) state.[2] Neutron diffraction studies have been pivotal in determining the magnetic structure.[3] These experiments revealed that within each layer of Fe²⁺ ions, the magnetic moments are ferromagnetically aligned. However, the magnetic moments of adjacent layers are aligned in an antiparallel fashion, resulting in a net zero magnetization in the absence of an external magnetic field. The magnetic moments are oriented parallel to the hexagonal c-axis.[3]

Low-Temperature Magnetic Phase Transitions

The low-temperature magnetic behavior of FeBr₂ is rich and complex, particularly in the presence of an external magnetic field. The interplay between the strong ferromagnetic intra-layer coupling and the weaker antiferromagnetic inter-layer coupling, along with significant single-ion anisotropy, leads to a fascinating H-T (magnetic field-temperature) phase diagram.

Paramagnetic to Antiferromagnetic Transition

As FeBr₂ is cooled below its Néel temperature of 14.2 K, it undergoes a phase transition from a disordered paramagnetic (PM) state to an ordered antiferromagnetic (AFM) state.[2] This transition is characterized by a sharp peak in the specific heat and a cusp in the magnetic susceptibility. Interestingly, some studies suggest the existence of an intermediate domain state in a narrow temperature region just below the Néel temperature, which is thought to be influenced by stacking faults in the crystal structure.[2]

Metamagnetic Transition

FeBr₂ is a classic example of a metamagnet.[2] At temperatures below the Néel temperature, the application of a sufficiently strong external magnetic field parallel to the c-axis can induce a transition from the antiferromagnetic state to a ferromagnetic-like (FM) state. This is not a gradual process; instead, it occurs via a first-order phase transition at a critical field. At 4.2 K, this metamagnetic transition occurs at an applied field of approximately 3.15 T.[2] This transition is marked by a sudden jump in magnetization to a saturation value of about 4.4 µB per Fe²⁺ ion.[2]

The H-T phase diagram of FeBr₂ reveals the boundaries of these different magnetic phases. It features a second-order phase line separating the paramagnetic and antiferromagnetic phases at higher temperatures and a first-order line at lower temperatures corresponding to the metamagnetic transition. These lines meet at a multicritical point.

Quantitative Magnetic Properties

The magnetic properties of FeBr₂ have been extensively studied using various techniques. Below is a summary of key quantitative data.

| Property | Value | Notes |

| Crystal Structure | Trigonal, P-3m1 | Layered structure with Fe²⁺ ions in hexagonal sheets.[1] |

| Néel Temperature (Tₙ) | ~14.2 K | Transition from paramagnetic to antiferromagnetic state.[2] |

| Metamagnetic Transition Field (Hₘ) | ~3.15 T at 4.2 K | Field-induced transition from AFM to FM-like state.[2] |

| Saturation Magnetization | ~4.4 µB / Fe²⁺ ion | Exceeds the spin-only value, indicating a significant orbital contribution.[2] |

| Magnetic Structure | Ferromagnetic layers coupled antiferromagnetically | Moments are aligned parallel to the c-axis.[3] |

Magnetic Susceptibility

The magnetic susceptibility of FeBr₂ exhibits characteristic features of an antiferromagnet. Above the Néel temperature, in the paramagnetic regime, the susceptibility follows the Curie-Weiss law. As the temperature approaches Tₙ from above, the susceptibility increases, reaching a peak at the Néel temperature. Below Tₙ, the susceptibility decreases as the antiferromagnetic order is established.

Specific Heat

The specific heat of FeBr₂ shows a prominent lambda-like anomaly at the Néel temperature, which is indicative of a second-order phase transition. In the presence of an external magnetic field, the specific heat behavior becomes more complex, with the peak at Tₙ shifting and additional anomalies appearing at lower temperatures, corresponding to the different phase transitions in the H-T diagram.

Experimental Protocols

The characterization of the magnetic properties of FeBr₂ relies on a suite of experimental techniques. Below are detailed methodologies for key experiments.

Single Crystal Growth

High-quality single crystals are essential for accurate measurements of the anisotropic magnetic properties of FeBr₂. A common method for growing FeBr₂ single crystals is the Bridgman technique.

Protocol:

-

Starting Materials: High-purity iron powder and bromine are used as starting materials.

-

Synthesis: Anhydrous FeBr₂ is first synthesized by reacting iron powder with bromine in a sealed, evacuated quartz ampoule. The reaction is typically carried out in a two-zone furnace to control the reaction rate.

-

Crystal Growth: The synthesized FeBr₂ powder is then sealed in another quartz ampoule with a conical tip. The ampoule is placed in a vertical Bridgman furnace.

-

Melting and Solidification: The furnace is heated to above the melting point of FeBr₂ (684 °C) to create a molten zone. The ampoule is then slowly lowered through a temperature gradient.

-

Cooling: As the ampoule moves into the cooler region of the furnace, the FeBr₂ melt slowly solidifies from the tip of the ampoule, promoting the growth of a single crystal. The lowering rate is a critical parameter and is typically on the order of a few millimeters per hour.

-

Annealing: The grown crystal is then annealed at a temperature just below its melting point for an extended period to reduce crystalline defects.

Neutron Diffraction

Neutron diffraction is a powerful technique for determining the magnetic structure of materials.

Protocol:

-

Sample Preparation: A high-quality single crystal of FeBr₂ is mounted on an aluminum pin and placed inside a cryostat capable of reaching temperatures below 4.2 K.

-

Instrumentation: The experiment is performed on a two-axis or three-axis neutron spectrometer at a neutron source facility. A monochromatic neutron beam of a specific wavelength (e.g., 2.359 Å) is selected.

-

Data Collection: The crystal is oriented with a specific crystallographic axis (e.g., the c-axis) vertical. Diffraction patterns are collected by rotating the crystal and detector to measure the intensity of scattered neutrons as a function of the scattering angle (2θ).

-

Temperature Dependence: Measurements are taken at various temperatures, both above and below the Néel temperature, to observe the emergence of magnetic Bragg peaks.

-

Magnetic Field Dependence: To study the metamagnetic transition, the experiment can be repeated with the cryostat placed in the bore of a superconducting magnet. Diffraction patterns are collected as a function of the applied magnetic field.

-

Data Analysis: The positions and intensities of the nuclear and magnetic Bragg peaks are analyzed to determine the magnetic structure, including the orientation and magnitude of the magnetic moments.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a nuclear technique that is highly sensitive to the local magnetic environment of the ⁵⁷Fe nuclei.

Protocol:

-

Sample Preparation: A thin powder sample of FeBr₂ (enriched with ⁵⁷Fe if necessary) is prepared. For single-crystal studies, a thin, oriented crystal is used. The sample is placed in a cryostat.

-

Instrumentation: A Mössbauer spectrometer is used, which consists of a radioactive source (typically ⁵⁷Co in a rhodium matrix), a velocity transducer to modulate the energy of the gamma rays via the Doppler effect, a detector, and data acquisition electronics.

-

Data Collection: The gamma rays from the source pass through the sample, and the transmitted intensity is measured as a function of the velocity of the source.

-

Temperature and Field Dependence: Spectra are collected at various temperatures, especially around the Néel temperature, and in the presence of an external magnetic field to study the hyperfine interactions.

-

Data Analysis: The resulting Mössbauer spectrum is a plot of gamma-ray transmission versus velocity. The spectrum is fitted with a model that includes parameters for the isomer shift, quadrupole splitting, and magnetic hyperfine field. These parameters provide information about the oxidation state of the iron, the local symmetry, and the magnitude and direction of the internal magnetic field at the nucleus.

Visualizations

Magnetic Phase Diagram of FeBr₂

References

- 1. Neutron Diffraction Investigations of the Magnetic Ordering in FeBr 2 , CoBr 2 , FeCl 2 , and CoCl 2 | Semantic Scholar [semanticscholar.org]

- 2. ISIS Neutron diffraction [isis.stfc.ac.uk]

- 3. Electronic and Mössbauer spectra of some iron(II) halide hydrates - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Solubility of Iron(II) Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of anhydrous iron(II) bromide (FeBr₂), a compound of significant interest in various chemical syntheses, including as a catalyst in organic reactions. Understanding its solubility profile in organic solvents is critical for reaction design, optimization, and scale-up. This document compiles available solubility data, outlines a detailed experimental protocol for its determination, and provides a visual workflow to guide researchers.

Quantitative Solubility of this compound

Anhydrous this compound is a hygroscopic, yellow to dark brown solid. Its solubility in organic solvents is influenced by factors such as the polarity of the solvent and its ability to form coordination complexes with the iron center. While FeBr₂ is known to be soluble in several common organic solvents, precise quantitative data is sparse in readily available literature. The dissolution in polar aprotic solvents like tetrahydrofuran (B95107) (THF) is notably facilitated by the formation of stable complexes.

The following table summarizes the available quantitative and qualitative solubility data for anhydrous FeBr₂ in various organic solvents.

| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) | Notes |

| Pyridine | C₅H₅N | Polar aprotic | 0.49 g / 100 g[1] | 25 | Quantitative data available. |

| Tetrahydrofuran (THF) | C₄H₈O | Polar aprotic | Soluble[2][3][4] | Not Specified | Forms a stable bis(THF) complex, FeBr₂(THF)₂. |

| Methanol | CH₃OH | Polar protic | Soluble[2][3][4] | Not Specified | Qualitative description. |

| Ethanol | C₂H₅OH | Polar protic | Very Soluble[2][5] | Not Specified | Qualitative description. |

| Acetonitrile | CH₃CN | Polar aprotic | Soluble[2] | Not Specified | Qualitative description. |

| Diethyl Ether | (C₂H₅)₂O | Weakly polar | Soluble[1] | Not Specified | Qualitative description. |

| Benzene | C₆H₆ | Non-polar | Soluble[1] | Not Specified | Qualitative description. |

| Propylene Carbonate | C₄H₆O₃ | Polar aprotic | Soluble[1] | 25 | Qualitative description. |

| Dichloromethane | CH₂Cl₂ | Non-polar | Insoluble | Not Specified | Generally considered insoluble in non-polar halogenated solvents. |

| Hexane | C₆H₁₄ | Non-polar | Insoluble | Not Specified | Generally insoluble in non-polar aliphatic hydrocarbons. |

Note: The qualitative term "soluble" indicates that the substance dissolves to a significant extent, but specific quantitative values have not been found in the surveyed literature. Researchers should experimentally determine the solubility for their specific applications.

Experimental Protocol: Gravimetric Determination of FeBr₂ Solubility

Given the hygroscopic nature of anhydrous FeBr₂, its handling and the determination of its solubility require careful experimental technique to exclude atmospheric moisture. The following protocol outlines a standard gravimetric method for determining the solubility of FeBr₂ in a given organic solvent.

Objective: To determine the solubility of anhydrous FeBr₂ in a specified organic solvent at a constant temperature.

Materials:

-

Anhydrous this compound (FeBr₂)

-

Anhydrous organic solvent of interest

-

Inert gas (e.g., Argon or Nitrogen)

-

Glovebox or Schlenk line

-

Thermostatically controlled shaker or stirring plate with a water/oil bath

-

Vials or flasks with airtight septa

-

Syringes and needles

-

0.2 µm syringe filters (compatible with the solvent)

-

Pre-weighed, oven-dried weighing bottles

-

Analytical balance (4 decimal places)

-

Vacuum oven

Procedure:

-

Preparation (Inert Atmosphere):

-

All glassware must be oven-dried and cooled under a stream of inert gas or inside a glovebox.

-

Perform all manipulations of anhydrous FeBr₂ and the anhydrous solvent under an inert atmosphere (glovebox or Schlenk line) to prevent moisture contamination.

-

-

Sample Preparation:

-

To a series of vials, add a measured volume of the anhydrous organic solvent (e.g., 5.00 mL).

-

Add excess anhydrous FeBr₂ to each vial to create a slurry. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials securely with airtight septa.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or on a stirring plate within a water/oil bath set to the desired temperature (e.g., 25 °C).

-

Agitate the slurries for a sufficient time to ensure equilibrium is reached. A period of 24-48 hours is typically recommended. It is advisable to perform preliminary experiments to determine the minimum time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 36, 48 hours) until the measured solubility is constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle.

-

Maintain the vials at the constant temperature of the experiment.

-

Using a syringe fitted with a needle, carefully withdraw a known volume of the supernatant (e.g., 2.00 mL), avoiding any solid particles.

-

Immediately attach a 0.2 µm syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed, dry weighing bottle.

-

-

Gravimetric Analysis:

-

Record the total mass of the weighing bottle containing the saturated solution.

-

Place the weighing bottle in a vacuum oven at a suitable temperature to evaporate the solvent completely without decomposing the FeBr₂. The temperature should be above the boiling point of the solvent but well below the decomposition temperature of FeBr₂.

-

Once the solvent is fully evaporated, cool the weighing bottle to room temperature in a desiccator under vacuum.

-

Weigh the bottle containing the dry FeBr₂ residue. Repeat the drying and weighing cycles until a constant mass is obtained.

-

-

Calculation:

-

Mass of the saturated solution: (Mass of weighing bottle + solution) - (Mass of empty weighing bottle)

-

Mass of dissolved FeBr₂: (Mass of weighing bottle + residue) - (Mass of empty weighing bottle)

-

Mass of the solvent: (Mass of the saturated solution) - (Mass of dissolved FeBr₂)

-

Solubility: (Mass of dissolved FeBr₂ / Mass of the solvent) x 100. Express the result as g of FeBr₂ per 100 g of solvent.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of FeBr₂ solubility.

Caption: A flowchart of the gravimetric method for determining FeBr₂ solubility.

References

An In-depth Technical Guide to the Thermodynamic Stability of Iron(II) Bromide Hydrates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Iron(II) bromide (FeBr₂), also known as ferrous bromide, is a versatile inorganic compound utilized as a precursor in the synthesis of other iron compounds and as a catalyst in certain chemical reactions.[1] Like many metal halides, this compound is hygroscopic and can form a series of hydrates with the general formula FeBr₂·n H₂O. The degree of hydration significantly influences the compound's physical and chemical properties, including its crystal structure, solubility, and reactivity. For researchers, scientists, and professionals in drug development, a thorough understanding of the thermodynamic stability of these hydrates is paramount for ensuring reproducibility in experimental work, for the formulation of stable pharmaceutical products, and for process optimization.

This guide will delve into the known thermodynamic properties of anhydrous this compound and the stability of its dihydrate, tetrahydrate, hexahydrate, and nonahydrate forms. It will also provide detailed experimental methodologies for the characterization of these compounds and their phase transitions.

Known Hydrates of this compound and their Stability

This compound is known to form several stable hydrates, with the degree of hydration being highly dependent on the crystallization temperature from an aqueous solution.[1][2][3] The following hydrates have been identified:

-

This compound nonahydrate (FeBr₂·9H₂O): Forms at temperatures below -29.3°C.[2][3]

-

This compound hexahydrate (FeBr₂·6H₂O): This pale green crystalline solid is the form that typically crystallizes at room temperature.[2][3]

-

This compound tetrahydrate (FeBr₂·4H₂O): Forms from aqueous solutions at temperatures above 49°C.[2][3]

-

This compound dihydrate (FeBr₂·2H₂O): This hydrate (B1144303) is formed at temperatures exceeding 83°C.[2][3]

The interconversion of these hydrates is a reversible process driven by changes in temperature and the partial pressure of water vapor. Heating the higher hydrates will lead to sequential dehydration to form the lower hydrates and ultimately the anhydrous salt.

Thermodynamic Data

Table 1: Standard Thermodynamic Properties of Anhydrous this compound (FeBr₂) at 298.15 K

| Thermodynamic Property | Symbol | Value | Units |

| Standard Molar Enthalpy of Formation | ΔfH⁰ | -251.4 | kJ/mol |

| Standard Molar Gibbs Free Energy of Formation | ΔfG⁰ | -239.6 | kJ/mol |

| Standard Molar Entropy | S⁰ | 140 | J/(mol·K) |

Data sourced from a chemical properties database.

The negative values for the standard enthalpy and Gibbs free energy of formation indicate that anhydrous this compound is thermodynamically stable with respect to its constituent elements in their standard states.

Experimental Protocols for Thermodynamic Characterization

The thermodynamic stability and dehydration pathways of metal salt hydrates are typically investigated using a combination of thermoanalytical techniques. The following protocols describe the general methodologies that can be applied to the study of this compound hydrates.

Thermogravimetric Analysis (TGA)

Objective: To determine the water content of the hydrates and to identify the temperature ranges of dehydration steps.

Methodology:

-

A small, precisely weighed sample (typically 5-10 mg) of the this compound hydrate is placed in a TGA crucible.

-

The crucible is heated in the TGA furnace under a controlled atmosphere (e.g., dry nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored as a function of temperature.

-

Weight loss steps in the resulting TGA curve correspond to the loss of water molecules. The stoichiometry of the dehydration can be calculated from the percentage of weight loss at each step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the enthalpy changes (ΔH) associated with dehydration and other phase transitions.

Methodology:

-

A small, weighed sample of the this compound hydrate is hermetically sealed in a DSC pan. An empty, sealed pan is used as a reference.

-

The sample and reference pans are heated in the DSC instrument at a constant rate.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

Endothermic peaks in the DSC thermogram correspond to processes that absorb heat, such as dehydration and melting. The area under these peaks is proportional to the enthalpy change of the transition.

Combined TGA-DSC

Modern instruments can perform TGA and DSC measurements simultaneously on the same sample. This allows for the direct correlation of mass loss events with their corresponding enthalpy changes, providing a more complete picture of the dehydration process.

Visualization of Stability and Experimental Workflow

The following diagrams, generated using the Graphviz (DOT language), illustrate the relationships between the different this compound hydrates and a typical experimental workflow for their characterization.

Figure 1: Temperature-dependent stability of this compound hydrates.

Figure 2: Experimental workflow for thermodynamic stability analysis.

Conclusion

The thermodynamic stability of this compound hydrates is a critical consideration for their application in research and development. While quantitative thermodynamic data for the hydrated forms remains elusive in the current body of literature, this guide has provided a comprehensive overview of the known hydrates, their temperature-dependent stability, and the experimental methodologies required for their full characterization. The provided workflow and diagrams serve as a valuable resource for researchers investigating the properties of these materials. Further experimental work is necessary to determine the precise thermodynamic parameters (ΔfH⁰, ΔfG⁰, and S⁰) for each hydrated species, which will enable a more complete understanding of the this compound-water system.

References

coordination chemistry of FeBr2 with various ligands

An In-depth Technical Guide to the Coordination Chemistry of Iron(II) Bromide (FeBr₂) with Various Ligands

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (FeBr₂) is a versatile and cost-effective precursor for a vast array of coordination complexes. Its ability to coordinate with a wide range of ligands—donating through nitrogen, phosphorus, oxygen, sulfur, and halide atoms—makes it a cornerstone in inorganic synthesis, catalysis, and materials science. This document provides a comprehensive overview of the coordination chemistry of FeBr₂, detailing its interactions with various ligand classes. It includes structured data on the resulting complexes, detailed experimental protocols for key syntheses, and visualizations of synthetic pathways and reaction mechanisms to facilitate a deeper understanding for researchers and professionals in the field.

Introduction to this compound

Anhydrous this compound is a yellow-to-brownish paramagnetic solid that serves as a common starting material for the synthesis of other iron compounds.[1] In its solid state, FeBr₂ adopts a polymeric cadmium iodide (CdI₂) crystal structure, where Fe(II) ions occupy octahedral holes between close-packed layers of bromide ions.[1] This polymeric structure is readily broken down in the presence of coordinating solvents or ligands, allowing for the formation of a diverse range of monomeric, dimeric, and polymeric coordination complexes. The Fe(II) center, with its d⁶ electron configuration, can exist in high-spin (S=2) or low-spin (S=0) states depending on the ligand field strength, leading to a rich variety of magnetic and electronic properties.[2][3]

Coordination Chemistry with Various Ligands

The coordination chemistry of FeBr₂ is dominated by its Lewis acidic Fe(II) center, which readily accepts electron pairs from a multitude of donor ligands. The resulting complexes exhibit diverse geometries, including tetrahedral, square pyramidal, and octahedral, dictated by the steric and electronic properties of the coordinated ligands.

Nitrogen-Donor Ligands

Nitrogen-donor ligands are among the most extensively studied with FeBr₂.

-

Bidentate Ligands (e.g., bipy, TMEDA): Ligands like 2,2'-bipyridine (B1663995) (bpy) and N,N,N',N'-tetramethylethylenediamine (TMEDA) readily form stable chelate complexes. For example, FeBr₂(TMEDA) is a key intermediate in iron-catalyzed cross-coupling reactions.[4] The synthesis of dissymmetrical complexes of the type [Fe(bpy)₂(S)₂]²⁺ (where S is a solvent molecule like acetonitrile) has also been reported, serving as precursors for more complex structures.[5]

-

Tridentate and Pincer Ligands: Pincer ligands form highly stable complexes, often with a defined geometry. For instance, PNP' pincer ligands react with FeBr₂(THF)₂ to yield tetrahedral complexes of the formula [Fe(PNP')Br₂], which have applications in asymmetric hydrogenation catalysis.[6] Similarly, tridentate dqp (2,6-diquinolylpyridine) ligands have been used to create near-perfect octahedral geometries around the iron center.[7]

Phosphorus-Donor Ligands

Phosphine (B1218219) ligands, particularly chelating diphosphines, are crucial in stabilizing iron complexes for catalysis.

-

Bis(diphenylphosphino)ethane (dppe): The reaction of FeBr₂ with one equivalent of dppe in refluxing THF yields the light green, analytically pure complex [FeBr₂(dppe)].[8] This complex is a versatile starting material for a range of cyclopentadienyl (B1206354) and hydride derivatives.[8] The structure of [FeBr₂(dppe)] has been determined by X-ray crystallography.[8]

-

Other Phosphines: A variety of other phosphine ligands, including multidentate and hemilabile P,O-donor ligands, have been coordinated to FeBr₂ to explore their catalytic reactivity and electronic properties.[9][10] Cationic terminal PH₃ complexes have also been synthesized from iron(II) bisphosphine precursors.[11]

Halide Ligands

FeBr₂ reacts with other halide sources to form anionic halo-complexes.

-

Tetrahaloferrate(II) formation: In the presence of two equivalents of a bromide salt, such as tetraethylammonium (B1195904) bromide, FeBr₂ forms the tetrahedral tetra-coordinate complex [(C₂H₅)₄N]₂[FeBr₄].[1] These ionic iron complexes have been investigated as catalysts for Atom Transfer Radical Polymerization (ATRP).[12] The reaction involves the abstraction of a halogen atom by the [Fe(II)Br₄]²⁻ complex to form a transient [Fe(III)Br₅]²⁻ species.[12]

Oxygen- and Sulfur-Donor Ligands

-

Oxygen Donors: Anhydrous FeBr₂ readily forms solvates with oxygen-donor solvents like THF and methanol (B129727), such as FeBr₂(THF)₂ and [Fe(MeOH)₆]Br₂.[1][6] Quinaldate ligands, coordinating through both nitrogen and oxygen, form complexes like Na[Fe(qn)₂(Br)]·DMF.[13]

-

Sulfur Donors: Ligands such as thioacetamide (B46855) and thiourea (B124793) form tetrahedral complexes of the stoichiometry FeBr₂L₂.[14] Bulky bis(anilido)thioether ligands have also been used to synthesize new iron complexes.[15]

Data Presentation: Properties of FeBr₂ Complexes

Table 1: Structural Data for Selected FeBr₂ Complexes

| Complex | Coordination Geometry | Fe-Br Bond Length (Å) | Fe-Ligand Bond Length (Å) | Reference |

| [FeBr₂(dppe)] | Tetrahedral | 2.422, 2.435 | Fe-P: 2.55 (avg) | [8][16] |

| FeBr₂(TMEDA) | Tetrahedral | 2.39 (avg) | Fe-N: 2.22 (avg) | [4] |

| [Fe(III)(Br)₂(Pc-L)]Br | Distorted Octahedral | 2.422, 2.435 | Fe-N: 2.102 - 2.188 | [17] |

| [FeBr₂(κ³-H₂LDPM)] | Trigonal Bipyramidal | 2.49 (avg) | Fe-N: 2.20, Fe-S: 2.38 (avg) | [15] |

Table 2: Spectroscopic and Magnetic Data for Selected FeBr₂ Complexes

| Complex | Technique | Key Data | Interpretation | Reference |

| Anhydrous FeBr₂ | Magnetic Susceptibility | χ = +13,600·10⁻⁶ cm³/mol | Paramagnetic, High-Spin Fe(II) | [1] |

| Anhydrous FeBr₂ | Mössbauer Spectroscopy | - | Antiferromagnetic ordering below 14.2 K | [18] |

| FeBr₂(Thioacetamide)₂ | Mössbauer Spectroscopy | IS > 1.0 mm/s, QS > 3.0 mm/s | Tetrahedral, High-Spin Fe(II), distorted | [14] |

| [Fe(dppe)₂(H)(PH₃)][BArF₄] | ³¹P NMR | δP = -91.4 ppm (pentet, for PH₃) | Coordination of PH₃ to Fe(II) center | [11] |

| --INVALID-LINK--₂ | UV-Vis Spectroscopy | MLCT band | Charge transfer from Fe(II) to bpy ligand | [19] |

IS = Isomer Shift; QS = Quadrupole Splitting; MLCT = Metal-to-Ligand Charge Transfer

Experimental Protocols

Synthesis of Anhydrous FeBr₂

Anhydrous FeBr₂ can be prepared by reacting iron powder with a methanol solution of concentrated hydrobromic acid. This initially forms the methanol solvate [Fe(MeOH)₆]Br₂. Heating this complex in a vacuum removes the methanol, yielding pure, anhydrous FeBr₂.[1] An alternative method involves the reaction of iron powder with liquid bromine in the presence of an ionic liquid like 1-n-butyl-3-methylimidazolium bromide.[20]

Synthesis of [FeBr₂(dppe)] (II)

Materials: Anhydrous FeBr₂ (3.45 g, 16.0 mmol), 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) (6.43 g, 16.0 mmol), Tetrahydrofuran (THF) (40 mL). Procedure:

-

A mixture of FeBr₂ and dppe is placed in a flask under an inert atmosphere.

-

THF (40 mL) is added at room temperature.

-

The mixture is heated to reflux and stirred overnight.

-

After cooling, the mixture is filtered.

-

The collected solid is washed with toluene (B28343) and dried in vacuo. Result: A light green solid is obtained in excellent yield (9.28 g, 94%).[8]

Synthesis of Fe(bpy)₃₂

Materials: FeCl₂ (0.1 g), 2,2'-bipyridine (bpy) (0.4 g), Sodium tetrafluoroborate (B81430) (NaBF₄) (0.2 g), water, ethanol (B145695). Procedure:

-

FeCl₂ is dissolved in a minimum amount of water.

-

Bpy is dissolved in a minimum amount of ethanol.

-

The two solutions are mixed, resulting in a deep red solution.

-

A solution of NaBF₄ (0.2 g) in water is added to the mixture.

-

The resulting deep red precipitate is collected by filtration.

-

The solid is washed with cold water and then cold ethanol and dried.[19]

Visualizations: Pathways and Mechanisms

Caption: General synthesis pathways for FeBr₂ complexes.

Caption: Atom Transfer Radical Polymerization (ATRP) mechanism.

Caption: Ligand field effect on Fe(II) spin state.

Reactivity and Catalytic Applications

FeBr₂ and its coordination complexes are not just synthetic curiosities; they are potent catalysts and reactive intermediates.

-

Cross-Coupling Reactions: FeBr₂(TMEDA) and related complexes are effective pre-catalysts for cross-coupling reactions, providing a more sustainable alternative to palladium- or nickel-based systems.[4]

-

Hydrogenation and Hydrosilylation: Iron pincer complexes derived from FeBr₂ are efficient catalysts for the hydrogenation of ketones, aldehydes, and other unsaturated substrates.[6]

-

Polymerization: As detailed above, FeBr₂ in combination with halide salts catalyzes Atom Transfer Radical Polymerization (ATRP), allowing for the synthesis of polymers with controlled molecular weights and low polydispersities.[12]

-

Cycloisomerization: FeBr₂ has been shown to catalyze the cycloisomerization of alkynoic acids, forming lactone intermediates that can be trapped by nucleophiles to generate complex N-heterocycles.[21]

Conclusion

The coordination chemistry of this compound is rich and multifaceted, offering access to a vast chemical space of complexes with diverse structures, electronic properties, and reactivities. The ease of synthesis and the low cost of iron make FeBr₂-derived compounds highly attractive for applications in catalysis, materials science, and bioinorganic chemistry. A thorough understanding of the fundamental coordination principles—how ligand choice dictates geometry, spin state, and reactivity—is paramount for the rational design of new iron-based systems for a wide range of applications, from drug development to sustainable chemical synthesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Paramagnetic Properties of Fe, Fe 2+, and Fe 3+ [chemed.chem.purdue.edu]

- 3. Spin state switching in iron coordination compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemical and electrochemical generation of [Fe(bpy)2(S)2]2+ (bpy=2,2′-bipyridine, S=H2O or CH3CN). A route for synthesis of coordinatively dissymmetrical iron(II) polypyridine complexes and supramolecular structures containing a Fe(bpy)32+ moiety - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and characterisation of halide, separated ion pair, and hydride cyclopentadienyl iron bis(diphenylphosphino)ethane derivatives - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT00704F [pubs.rsc.org]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Characterization of a Terminal Iron(II)–PH2 Complex and a Series of Iron(II)–PH3 Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 13. Synthesis and Characterization of Iron(II) Quinaldate Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]

- 15. researchgate.net [researchgate.net]

- 16. FeBr2(dppe) | C26H24Br2FeP2 | CID 129868951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. www1.lasalle.edu [www1.lasalle.edu]

- 20. Page loading... [wap.guidechem.com]

- 21. researchgate.net [researchgate.net]

physical and chemical properties of anhydrous ferrous bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrous ferrous bromide (FeBr₂), a versatile inorganic compound, has garnered significant attention in various scientific and industrial domains. Its utility as a catalyst in organic synthesis, a precursor for novel materials, and its potential applications in pharmaceutical research underscore the importance of a thorough understanding of its physicochemical properties. This technical guide provides an in-depth exploration of anhydrous ferrous bromide, encompassing its physical and chemical characteristics, detailed experimental protocols for its synthesis and analysis, and an overview of its applications, with a particular focus on its relevance to drug development. The information is presented to cater to the needs of researchers, scientists, and professionals in the field of drug development, with a strong emphasis on structured data presentation and procedural clarity.

Physical Properties

Anhydrous ferrous bromide is a yellow to brownish-colored paramagnetic solid.[1] It is highly hygroscopic and will readily absorb moisture from the atmosphere.[2] Due to its sensitivity to air and moisture, it requires handling and storage under inert conditions.[3] Key physical properties are summarized in Table 1 for easy reference.

| Property | Value | References |

| Molecular Formula | FeBr₂ | |

| Molecular Weight | 215.65 g/mol | |

| Appearance | Yellow to dark brown lumps or powder | [4] |

| Melting Point | 684 °C | |

| Boiling Point | 934 °C | |

| Density | 4.63 g/mL at 25 °C | |

| Solubility | ||

| Water | Soluble | |

| Ethanol | Very soluble | |

| Tetrahydrofuran (THF) | Soluble | |

| Methanol (B129727) | Soluble | |

| Crystal Structure | Cadmium iodide (CdI₂) type, rhombohedral | [1] |

Chemical Properties

Anhydrous ferrous bromide exhibits a range of chemical behaviors, primarily characterized by its Lewis acidity and its role as a source of ferrous ions.

Reactivity

-

Hygroscopicity and Air Sensitivity: Anhydrous FeBr₂ is highly susceptible to moisture and air. In the presence of moisture, it forms hydrates, and exposure to air can lead to oxidation of the ferrous (Fe²⁺) ion to the ferric (Fe³⁺) state.[5] Therefore, stringent anhydrous and anaerobic handling techniques are imperative.

-

Lewis Acidity: The iron(II) center in ferrous bromide acts as a Lewis acid, accepting electron pairs from Lewis bases. This property is the foundation of its catalytic activity in a variety of organic transformations.[6]

-

Reactions with Halogens: Ferrous bromide reacts with bromine to form the mixed-valence species [FeBr₃Br₉]⁻.[1]

Role in Organic Synthesis

Anhydrous ferrous bromide is a versatile catalyst in organic synthesis, primarily utilized for its Lewis acidic nature. It has been employed in a range of reactions, including:

-

Cross-Coupling Reactions: Ferrous bromide can catalyze cross-coupling reactions, which are fundamental C-C and C-heteroatom bond-forming reactions.[7][8]

-

C-H Bond Activation: Iron catalysts, including ferrous bromide, have been explored for the activation of otherwise inert C-H bonds, enabling the direct functionalization of organic molecules.[9][10][11][12][13]

Experimental Protocols

Synthesis of Anhydrous Ferrous Bromide

Several methods can be employed for the synthesis of anhydrous ferrous bromide. The choice of method often depends on the available starting materials and the desired purity.

This method involves the direct reaction of iron powder with liquid bromine.

-

Experimental Workflow:

Caption: Synthesis of anhydrous FeBr₂ from iron and bromine.

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), place finely divided iron powder.

-

Carefully add liquid bromine dropwise to the iron powder with stirring. The reaction is exothermic and should be controlled.

-

Once the addition is complete, heat the reaction mixture to approximately 200 °C to ensure the reaction goes to completion.[6]

-

The crude ferrous bromide can be purified by sublimation under vacuum.

-

This method provides a convenient route to the methanol solvate, which is then dehydrated.

-

Experimental Workflow:

Caption: Synthesis of anhydrous FeBr₂ via a methanol solvate.

-

Procedure:

-

Add iron powder to a solution of concentrated hydrobromic acid in methanol.[1]

-

Stir the mixture at room temperature. Hydrogen gas will be evolved. The reaction yields the methanol solvate [Fe(MeOH)₆]Br₂.[1]

-

Isolate the solvate by filtration.

-

Heat the isolated methanol complex under vacuum to remove the methanol and obtain pure anhydrous FeBr₂.[1]

-

Commercially available ferrous bromide hydrate (B1144303) can be dehydrated to the anhydrous form.

-

Experimental Workflow:

References

- 1. Iron(II) bromide - Wikipedia [en.wikipedia.org]

- 2. Iron(III) bromide, anhydrous, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Unlocking iron: nutritional origins, metabolic pathways, and systemic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ferrous bromide|lookchem [lookchem.com]

- 5. Iron sensing and signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. Protocol for iron-catalyzed cross-electrophile coupling of aryl chlorides with unactivated alkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Iron-Catalyzed C-H Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. eurekaselect.com [eurekaselect.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of Iron(II) Bromide Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize Iron(II) bromide (FeBr₂) complexes. This compound and its coordination complexes are of significant interest in various fields, including catalysis, materials science, and as precursors for synthesizing novel pharmaceutical compounds. Understanding the electronic and geometric structure of these complexes is crucial for predicting their reactivity and designing new materials with desired properties. This guide details the application of Mössbauer, Ultraviolet-Visible (UV-Vis), Vibrational (Infrared and Raman), and X-ray Absorption spectroscopy for the elucidation of the coordination environment, oxidation state, and bonding characteristics of FeBr₂ complexes.

Introduction to the Spectroscopic Analysis of this compound Complexes

Iron(II) is a d⁶ transition metal ion that can adopt various coordination geometries, most commonly tetrahedral and octahedral. The spectroscopic properties of its complexes are highly sensitive to the coordination number, the nature of the ligands, and the overall symmetry of the complex. Spectroscopic techniques provide invaluable insights into these structural features, both in the solid state and in solution. This guide will focus on the practical application of key spectroscopic methods for the characterization of FeBr₂ complexes, offering both theoretical background and practical considerations.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive technique for studying iron-containing samples. It probes the nuclear energy levels of the ⁵⁷Fe isotope, providing detailed information about the oxidation state, spin state, and coordination environment of the iron atom.

Key Mössbauer Parameters for this compound Complexes

The two primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

-

Isomer Shift (δ): The isomer shift is a measure of the s-electron density at the nucleus and is highly indicative of the oxidation state and coordination number of the iron atom. For high-spin Iron(II) complexes, isomer shifts are typically in the range of +0.7 to +1.5 mm/s (relative to iron metal at room temperature). Tetrahedral Fe(II) complexes generally exhibit lower isomer shifts than octahedral complexes due to shorter metal-ligand bond distances and increased covalency.

-

Quadrupole Splitting (ΔE_Q): Quadrupole splitting arises from the interaction of the nuclear quadrupole moment of the ⁵⁷Fe nucleus with an asymmetric electric field gradient (EFG) at the nucleus. This asymmetry is caused by distortions from cubic symmetry in the electron distribution and the ligand field. High-spin Fe(II) (d⁶) has a non-spherically symmetric d-electron shell, which often leads to significant quadrupole splitting. The magnitude of ΔE_Q can provide information about the coordination geometry and the electronic ground state of the complex.

| Complex | Coordination Geometry | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Temperature (K) |

| FeBr₂·4H₂O | Octahedral | 1.25 | 2.95 | 295 |

| FeBr₂·2H₂O | Octahedral | 1.23 | 2.60 | 295 |

| FeBr₂(BTH)₂ | Tetrahedral | 1.05 | - | - |

BTH = Benzothiazole

Experimental Protocol: Mössbauer Spectroscopy of an Air-Sensitive this compound Complex

Given that Iron(II) complexes can be sensitive to oxidation, handling and measurement under an inert atmosphere are crucial.

Figure 1. Experimental workflow for Mössbauer spectroscopy of an air-sensitive this compound complex.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions between molecular orbitals. For transition metal complexes, the absorption bands in the UV-Vis region can be broadly classified into d-d transitions and charge-transfer (CT) transitions.

-

d-d Transitions: These transitions occur between the split d-orbitals of the iron(II) ion. For high-spin octahedral Fe(II) complexes, a single, broad, and weak absorption band corresponding to the ⁵T₂g → ⁵E_g transition is typically observed in the near-infrared region. Tetrahedral high-spin Fe(II) complexes also show a transition in the near-infrared, assigned as ⁵E → ⁵T₂. These transitions are formally Laporte-forbidden, resulting in low molar absorptivities (ε).

-

Charge-Transfer (CT) Transitions: CT bands are usually much more intense than d-d bands and occur at higher energies (in the UV or high-energy visible region). They involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT). For Fe(II) complexes with π-acceptor ligands, MLCT bands are common.

| Complex | Coordination Geometry | λ_max (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Assignment |

| [FeBr₄]²⁻ (in situ) | Tetrahedral | ~700-800 | Low | ⁵E → ⁵T₂ (d-d) |

| FeBr₂(g) | - | 250, 280 | - | Charge Transfer |

| Fe₂Br₄(g) | - | 250, 280 | - | Charge Transfer |

Experimental Protocol: UV-Vis Spectroscopy of an Air-Sensitive this compound Complex in Solution

Figure 2. Workflow for UV-Vis spectroscopy of an air-sensitive this compound complex in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy provides information about the bonding within a molecule by probing its vibrational modes. Both IR and Raman spectroscopy are valuable for characterizing FeBr₂ complexes, particularly for identifying metal-ligand and metal-halide vibrations.

-

Far-Infrared (Far-IR) Spectroscopy: The Fe-Br stretching vibrations typically occur in the far-infrared region of the spectrum (below 400 cm⁻¹). The number and position of these bands can be indicative of the coordination geometry. For example, a tetrahedral FeBr₄²⁻ anion would exhibit a single Fe-Br stretching mode (T₂ symmetry) in the IR spectrum, while a square planar trans-[FeBr₂(L)₂] complex would show one IR-active Fe-Br stretch.

-

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. For centrosymmetric complexes, vibrations that are IR-active are Raman-inactive, and vice versa (the rule of mutual exclusion). This can be a powerful tool for distinguishing between different isomers.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| ν(Fe-Br) terminal | 200 - 300 |

| ν(Fe-Br) bridging | 150 - 250 |

| ν(Fe-N) | 200 - 400 |

Experimental Protocol: IR and Raman Spectroscopy of a Solid-State this compound Complex

Figure 3. General experimental workflow for IR and Raman spectroscopy of solid-state this compound complexes.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy is a powerful element-specific technique that provides information on the local geometric and electronic structure of the absorbing atom. For FeBr₂ complexes, Fe K-edge XAS is most commonly employed.

-

X-ray Absorption Near Edge Structure (XANES): The XANES region, which includes the pre-edge and the main absorption edge, is sensitive to the oxidation state and coordination geometry of the iron center. The energy of the absorption edge shifts to higher values with increasing oxidation state. The intensity and shape of the pre-edge features can distinguish between centrosymmetric (e.g., octahedral) and non-centrosymmetric (e.g., tetrahedral) coordination environments.

-

Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region contains information about the local atomic environment of the absorbing iron atom, including the types of neighboring atoms, their distances, and their coordination numbers. Analysis of the EXAFS can provide precise Fe-Br and Fe-ligand bond lengths.

| Parameter | Information Obtained |

| Edge Energy | Oxidation state of iron |

| Pre-edge Features | Coordination geometry (e.g., tetrahedral vs. octahedral) |

| EXAFS Oscillations | Bond distances (Fe-Br, Fe-L), coordination numbers |

Experimental Protocol: X-ray Absorption Spectroscopy of an this compound Complex

Figure 4. General experimental workflow for X-ray Absorption Spectroscopy of an this compound complex.

Conclusion

The spectroscopic characterization of this compound complexes requires a multi-technique approach to gain a comprehensive understanding of their electronic and structural properties. Mössbauer spectroscopy provides unparalleled detail on the iron center's oxidation and spin state. UV-Vis spectroscopy elucidates the electronic transitions and can help differentiate between coordination geometries. Vibrational spectroscopy is crucial for identifying metal-ligand and metal-halide bonds. Finally, X-ray absorption spectroscopy offers precise information on the local coordination environment and oxidation state. By combining the data from these techniques, researchers can build a detailed model of their FeBr₂ complexes, which is essential for understanding their reactivity and for the rational design of new functional materials and molecules. Careful handling of these potentially air-sensitive compounds is paramount for obtaining reliable and reproducible spectroscopic data.

An In-depth Technical Guide to the Metamagnetism of Iron(II) Bromide (FeBr₂)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron(II) Bromide (FeBr₂) is a layered antiferromagnetic insulator that has garnered significant interest as a model system for studying metamagnetism. This phenomenon is characterized by a field-induced magnetic phase transition from an antiferromagnetic (AFM) to a ferromagnetic (FM) state. This technical guide provides a comprehensive overview of the metamagnetic properties of FeBr₂, including its crystal and magnetic structure, the theoretical underpinnings of its magnetic behavior, and detailed experimental methodologies for its characterization. Quantitative data are summarized in tabular format for ease of comparison, and key processes are visualized using diagrams generated with Graphviz.

Introduction

This compound, with the chemical formula FeBr₂, is a crystalline solid that belongs to the family of transition metal dihalides.[1] At low temperatures, it exhibits antiferromagnetic ordering, which can be overcome by the application of an external magnetic field, leading to a sharp, first-order transition to a nearly saturated paramagnetic (or ferromagnetic) state.[2] This field-induced transition is the hallmark of metamagnetism. The study of FeBr₂ provides fundamental insights into magnetic anisotropy, exchange interactions, and phase transitions in low-dimensional magnetic systems.

Crystal and Magnetic Structure

FeBr₂ crystallizes in a trigonal layered structure belonging to the P-3m1 space group.[3][4] The Fe²⁺ ions form triangular lattices in layers that are perpendicular to the c-axis, and these layers are separated by two layers of Br⁻ ions.[2] This layered structure gives rise to quasi-two-dimensional magnetic behavior.

Below the Néel temperature (T_N), FeBr₂ enters an antiferromagnetic state. The magnetic moments of the Fe²⁺ ions within each layer are ferromagnetically aligned, pointing along the c-axis.[2][5] However, the magnetic moments of adjacent layers are aligned in an antiparallel fashion, resulting in a net zero magnetization in the absence of an external magnetic field.[2][5] This magnetic arrangement is a consequence of strong ferromagnetic intralayer exchange interactions (J₁) and weaker antiferromagnetic interlayer exchange interactions (J₂).

Theoretical Framework of Metamagnetism in FeBr₂

The metamagnetic behavior of FeBr₂ can be largely understood within the framework of the Ising model, which is a consequence of the strong single-ion anisotropy that confines the magnetic moments to the c-axis.[2] The key factors governing the magnetic properties are the crystal field environment of the Fe²⁺ ions, spin-orbit coupling, and the exchange interactions between magnetic moments.

Crystal Field and Spin-Orbit Coupling

The Fe²⁺ ion (3d⁶ configuration) in FeBr₂ is in a high-spin state and is surrounded by an octahedron of Br⁻ ions. The crystal field and spin-orbit coupling play a crucial role in establishing the large magnetic anisotropy.[6][7] These interactions lead to a splitting of the d-orbital energy levels and result in a ground state with a large, unquenched orbital magnetic moment that is coupled to the spin moment.[6] This strong spin-orbit interaction is responsible for the strong preference of the magnetic moments to align along the c-axis, a key ingredient for the Ising-like behavior.

Exchange Interactions

The magnetic ordering in FeBr₂ is determined by the interplay of two primary exchange interactions:

-

Intralayer exchange (J₁): A strong ferromagnetic coupling between the Fe²⁺ ions within the same layer.

-

Interlayer exchange (J₂): A weaker antiferromagnetic coupling between Fe²⁺ ions in adjacent layers.

The metamagnetic transition occurs when the energy gained by aligning the magnetic moments with an external magnetic field applied along the c-axis overcomes the energy of the antiferromagnetic interlayer coupling.

Quantitative Data

The following tables summarize the key quantitative data for FeBr₂.

Table 1: Crystallographic and Magnetic Properties of FeBr₂

| Property | Value | Reference |

| Crystal System | Trigonal | [3] |

| Space Group | P-3m1 | [3][4] |

| Lattice Parameter (a) | 3.728 Å | [4] |

| Lattice Parameter (c) | 6.558 Å | [4] |

| Néel Temperature (T_N) | ~11 - 14.2 K | [2] |

| Magnetic Moment per Fe²⁺ | ~4.05 - 4.4 µ_B | [2][6] |

Table 2: Metamagnetic Transition Properties of FeBr₂

| Property | Condition | Value | Reference |

| Critical Field (H_c) | T = 4.2 K | 31.5 kOe | [2] |

| Transition Type | Below Tricritical Point | First-order | [2] |

Experimental Protocols

A comprehensive understanding of the metamagnetism in FeBr₂ requires a combination of experimental techniques. Below are detailed methodologies for key experiments.

Single Crystal Growth

High-quality single crystals of FeBr₂ are essential for accurate magnetic measurements. They can be grown by the Bridgman method.

-

Starting Materials: High-purity iron powder and bromine.

-

Procedure:

-

Stoichiometric amounts of iron and bromine are sealed in a quartz ampoule under vacuum.

-

The ampoule is placed in a two-zone furnace. The hot zone is maintained above the melting point of FeBr₂ (684 °C), and the cold zone is kept at a slightly lower temperature.

-

The ampoule is slowly lowered through the temperature gradient to promote the growth of a single crystal from the melt.

-

Neutron Diffraction

Neutron diffraction is a powerful technique for determining the magnetic structure of materials.

-

Instrumentation: A two-axis or three-axis neutron spectrometer equipped with a cryostat for low-temperature measurements and a superconducting magnet for applying an external magnetic field.

-

Sample Preparation: A single crystal of FeBr₂ is mounted on an aluminum holder with the c-axis oriented either parallel or perpendicular to the scattering vector, depending on the magnetic reflections of interest.

-

Methodology:

-

A monochromatic beam of neutrons (with a specific wavelength, e.g., 2.35 Å) is directed at the sample.

-

The sample is cooled to a temperature below the Néel temperature (e.g., 4.2 K).

-

Diffraction patterns are collected at zero field and in the presence of an applied magnetic field along the c-axis.

-

The intensity of the magnetic Bragg peaks (e.g., (001) for the AFM state) is monitored as a function of temperature and applied magnetic field.

-

The disappearance of the AFM Bragg peaks and the appearance of FM Bragg peaks at the critical field confirm the metamagnetic transition.

-

-

Data Analysis: The collected diffraction data are analyzed using Rietveld refinement to determine the magnetic structure and the magnitude of the ordered magnetic moments.

Magnetization Measurements

Magnetization measurements provide direct evidence of the metamagnetic transition.

-

Instrumentation: A Superconducting Quantum Interference Device (SQUID) magnetometer or a vibrating sample magnetometer (VSM) with a temperature-controlled sample environment and a superconducting magnet.

-

Sample Preparation: A small single crystal of FeBr₂ is mounted in a sample holder (e.g., a gelatin capsule or a straw) with the c-axis aligned parallel to the applied magnetic field.

-

Methodology:

-

Temperature Dependence: The sample is cooled in zero field (ZFC) or a small applied field (FC) to a low temperature (e.g., 2 K). The magnetization is then measured as the temperature is slowly increased. The Néel temperature is identified by a cusp in the ZFC magnetization curve.

-

Field Dependence (Metamagnetic Transition): The sample is cooled to a fixed temperature below T_N (e.g., 4.2 K). The magnetic field is then swept from zero to a value above the critical field and back to zero. A sharp, step-like increase in magnetization at the critical field (H_c) is the signature of the metamagnetic transition. Hysteresis in the transition may be observed.

-

-

Data Analysis: The raw data (voltage vs. field/temperature) is converted to magnetization (emu/g or µ_B/Fe²⁺). The critical field is determined from the inflection point of the dM/dH curve.

Specific Heat Measurement

Specific heat measurements are used to study the thermodynamics of the phase transitions.

-

Instrumentation: A commercial physical property measurement system (PPMS) with a heat capacity option, which typically uses a relaxation-time calorimetry technique.

-

Sample Preparation: A small, thin single crystal of FeBr₂ is attached to the sample platform with a small amount of thermal grease to ensure good thermal contact.

-

Methodology:

-

The sample is cooled to a low temperature (e.g., 2 K) in zero magnetic field.

-

The specific heat is measured as a function of temperature by applying a small heat pulse and measuring the temperature relaxation of the sample.

-

A sharp lambda-like anomaly in the specific heat at the Néel temperature indicates the second-order phase transition from the paramagnetic to the antiferromagnetic state.

-

The measurements are repeated in the presence of an applied magnetic field along the c-axis. The anomaly at T_N will shift to lower temperatures with increasing field. A sharp peak at the first-order metamagnetic transition will also be observed in temperature sweeps at constant fields below the tricritical point.

-

-

Data Analysis: The magnetic contribution to the specific heat is often extracted by subtracting the lattice contribution (phonons), which can be estimated from measurements on a non-magnetic isostructural compound or by fitting the high-temperature data to the Debye model.

Visualizations

Magnetic Phase Transition in FeBr₂

Caption: Magnetic phase transitions in FeBr₂ as a function of temperature and applied magnetic field.

Experimental Workflow for Characterizing FeBr₂

References

- 1. cedar.wwu.edu [cedar.wwu.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. Detail information of FeBr2 | Catalyst Database, First database in catalyst field [catalysthub.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Distinctions Between Anhydrous and Hydrated Iron(II) Bromide for Researchers and Drug Development Professionals

An in-depth exploration of the physicochemical properties, synthesis, and catalytic applications of anhydrous iron(II) bromide and its hydrated analogues, providing critical insights for their effective utilization in research and pharmaceutical development.

This compound, a compound of significant interest in chemical synthesis, exists in both an anhydrous (FeBr₂) form and as various hydrates (FeBr₂·xH₂O). The presence or absence of water of hydration dramatically influences the compound's physical properties, stability, and reactivity. This technical guide provides a detailed comparison of these forms, offering researchers, scientists, and drug development professionals a thorough understanding to inform their selection and application.

Core Physicochemical Differences: Anhydrous vs. Hydrated Forms

The fundamental distinction between anhydrous this compound and its hydrates lies in the incorporation of water molecules within the crystal lattice of the latter. This structural variance gives rise to notable differences in their appearance, stability, and key physical parameters. Anhydrous FeBr₂ is a yellow to brownish-colored paramagnetic solid, while the hydrated forms are typically pale-colored solids.[1] The most common hydrates are the hexahydrate (FeBr₂·6H₂O) and the tetrahydrate (FeBr₂·4H₂O).[2][3]

The anhydrous form is highly hygroscopic, readily absorbing moisture from the atmosphere to form hydrates.[4] This property necessitates careful handling and storage under inert, dry conditions. Conversely, the hydrated forms are more stable under ambient conditions but can be sensitive to temperature, losing water molecules upon heating.

Quantitative Data Summary

The following tables summarize the key quantitative differences between anhydrous this compound and its primary hydrated forms.

Table 1: General Properties of Anhydrous and Hydrated this compound

| Property | Anhydrous this compound (FeBr₂) | This compound Hexahydrate (FeBr₂·6H₂O) | This compound Tetrahydrate (FeBr₂·4H₂O) |

| CAS Number | 7789-46-0[1] | 13463-12-2[5] | 20049-61-0[1] |

| Molecular Formula | FeBr₂[6] | FeBr₂·6H₂O[5] | FeBr₂·4H₂O[7] |

| Molar Mass | 215.65 g/mol [1] | 323.74 g/mol [5] | 287.71 g/mol [7] |

| Appearance | Yellow to dark brown lumps or powder[3] | Dark green crystals[8] | Pale colored solid[1] |

| Hygroscopicity | Very hygroscopic[8] | Less hygroscopic than anhydrous form | Less hygroscopic than anhydrous form |

Table 2: Physical and Structural Properties

| Property | Anhydrous this compound (FeBr₂) | This compound Hexahydrate (FeBr₂·6H₂O) | This compound Tetrahydrate (FeBr₂·4H₂O) |

| Melting Point | 684 °C[1] | 27 °C (decomposes)[1][5] | Decomposes upon heating |

| Boiling Point | 934 °C[1] | Not applicable | Not applicable |

| Density | 4.63 g/cm³[1] | 4.64 g/cm³[5] | Not available |

| Crystal Structure | Rhombohedral (CdI₂ type)[1] | Not available | Similar to FeCl₂·4H₂O with octahedral Fe(II) centers and trans halides[2] |

| Solubility in Water | 117 g/100 mL[1] | Soluble | Soluble |

| Solubility in Other Solvents | Soluble in THF, methanol (B129727), ethanol, acetonitrile[2][3] | Soluble in ethanol | Soluble in ethanol |

Structural Transformations and Crystal Geometry

The transition between the anhydrous and hydrated forms involves significant structural reorganization. Anhydrous FeBr₂ adopts a cadmium iodide (CdI₂) type layer lattice structure.[2][3] In this arrangement, close-packed layers of bromide ions are held together by van der Waals forces, with iron(II) ions occupying the octahedral holes between alternating layers.[2]

Upon hydration, water molecules coordinate directly to the iron(II) center. In the tetrahydrate, FeBr₂·4H₂O, the iron(II) ion is octahedrally coordinated, with the four water molecules and two bromide ions as ligands. The bromide ligands are arranged in a trans configuration.[2] This coordination of water molecules disrupts the layered structure of the anhydrous form, leading to a distinctly different crystal packing.

The dehydration of this compound hydrates is a critical process for obtaining the anhydrous material. Direct heating of the hydrates in air is often avoided as it can lead to oxidation and hydrolysis, forming iron oxides or hydroxides.[8] A more controlled method involves heating the hydrated salt in a stream of hydrogen bromide gas at elevated temperatures (e.g., 400 °C) to prevent the formation of undesired byproducts.[2][3]

Experimental Protocols

Synthesis of Anhydrous this compound

Method 1: Direct Reaction of Iron and Bromine

This method involves the direct reaction of elemental iron with bromine vapor at elevated temperatures.

-

Materials: Iron powder, liquid bromine.

-

Procedure:

-

Place iron powder in a reaction tube.

-

Heat the reaction tube to red heat.

-